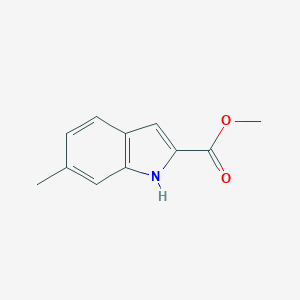

methyl 6-methyl-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14-2)12-9(8)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJKPZLQOCBHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405833 | |

| Record name | methyl 6-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18377-65-6 | |

| Record name | methyl 6-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-methyl-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl 6-Methyl-1H-indole-2-carboxylate (CAS No. 18377-65-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methyl-1H-indole-2-carboxylate, with the Chemical Abstracts Service (CAS) registry number 18377-65-6, is a heterocyclic organic compound belonging to the indole class.[1][2] Indole derivatives are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and available spectroscopic data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are computationally predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 18377-65-6 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2)C(=O)OC | [1] |

| InChI Key | UYJKPZLQOCBHOS-UHFFFAOYSA-N | [1] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Not available | |

| Appearance | White to off-white solid (typical for similar indole esters) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a substituted aniline. A common and effective method is the Fischer indole synthesis, followed by esterification.

Step 1: Synthesis of 6-Methyl-1H-indole-2-carboxylic acid

This step involves the reaction of a p-tolylhydrazine with pyruvic acid to form the corresponding hydrazone, which then undergoes cyclization under acidic conditions to yield the indole carboxylic acid.

-

Materials:

-

p-Tolylhydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

-

Procedure:

-

A mixture of p-tolylhydrazine hydrochloride and pyruvic acid in a 1:1 molar ratio is suspended in glacial acetic acid.

-

The mixture is heated at reflux for 2-4 hours, during which time the cyclization occurs.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid, 6-methyl-1H-indole-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.

-

Step 2: Esterification to this compound

The carboxylic acid is then converted to its methyl ester.

-

Materials:

-

6-Methyl-1H-indole-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Dichloromethane or Ethyl acetate

-

-

Procedure using Sulfuric Acid (Fischer Esterification):

-

6-Methyl-1H-indole-2-carboxylic acid is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

-

The mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

-

Procedure using Thionyl Chloride:

-

To a solution of 6-methyl-1H-indole-2-carboxylic acid in anhydrous methanol at 0 °C, thionyl chloride is added dropwise.

-

The reaction mixture is then stirred at room temperature for several hours or until the reaction is complete as indicated by TLC.

-

The solvent is removed under reduced pressure, and the residue is worked up as described in the Fischer esterification procedure.

-

The following diagram illustrates the general workflow for the synthesis:

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

NH (indole): 8.5-9.5 (broad singlet)

-

Aromatic CHs: 7.0-7.6 (multiplets)

-

CH (indole C3): ~7.0 (singlet or doublet, J ≈ 2-3 Hz)

-

OCH₃ (ester): ~3.9 (singlet)

-

CH₃ (on benzene ring): ~2.4 (singlet)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Expected chemical shifts (ppm) in CDCl₃:

-

C=O (ester): ~162

-

Indole carbons: 100-140

-

OCH₃ (ester): ~52

-

CH₃ (on benzene ring): ~21

Mass Spectrometry (MS)

The exact mass of this compound is 189.078979 amu. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 189.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, the indole-2-carboxylate scaffold is a common feature in molecules with a wide range of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. Derivatives of indole-2-carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for different receptors.

Further research is required to elucidate the specific biological functions of this compound. A logical workflow for such an investigation is presented below.

Conclusion

This technical guide provides a foundational understanding of this compound, including its chemical and physical properties, a detailed synthesis protocol, and expected spectroscopic data. While specific experimental data on some physical properties and biological activity are currently lacking, the information provided herein serves as a valuable resource for researchers and scientists working with this compound. The synthetic route is well-established for similar indole derivatives, and the provided workflow for biological investigation offers a roadmap for future studies to unlock the therapeutic potential of this molecule.

References

An In-depth Technical Guide to Methyl 6-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-methyl-1H-indole-2-carboxylate, a key heterocyclic compound in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its relevance in the development of novel therapeutic agents.

Core Physicochemical Data

This compound is a substituted indole derivative. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol [1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2)C(=O)OC[1] |

| InChI Key | UYJKPZLQOCBHOS-UHFFFAOYSA-N[1] |

Synthetic Protocol: Fischer Indole Synthesis

The synthesis of this compound can be achieved via the Fischer indole synthesis, a classic and versatile method for preparing indoles.[2][3] This is followed by an esterification of the resulting carboxylic acid. The overall process involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative.

Part 1: Synthesis of 6-methyl-1H-indole-2-carboxylic acid

Materials:

-

4-methylphenylhydrazine hydrochloride

-

Sodium pyruvate

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium acetate

-

Deionized water

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in a mixture of water and ethanol. Add sodium acetate to this solution to liberate the free hydrazine. To this mixture, add a solution of sodium pyruvate in water. Stir the reaction mixture at room temperature for 1-2 hours to form the phenylhydrazone.

-

Cyclization: Add glacial acetic acid to the reaction mixture containing the phenylhydrazone. Heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with cold water. The crude 6-methyl-1H-indole-2-carboxylic acid can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Part 2: Esterification to this compound

Materials:

-

6-methyl-1H-indole-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Esterification Reaction: Suspend the purified 6-methyl-1H-indole-2-carboxylic acid in anhydrous methanol in a round-bottom flask. Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride. After the addition, warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Biological Significance and Applications

While this compound itself is primarily a synthetic intermediate, the indole-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this core have been investigated for a wide range of biological activities.

-

Anti-parasitic Agents: Carboxamide derivatives of 6-methyl-1H-indole-2-carboxylic acid have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5]

-

Antiviral Properties: The indole-2-carboxylic acid framework is a key feature of compounds designed as HIV-1 integrase strand transfer inhibitors.[6][7] These inhibitors are crucial components of highly active antiretroviral therapy (HAART).

-

Neuromodulatory Activity: Indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor, indicating their potential in treating neurological disorders.[8]

-

Anticancer and Antitubercular Activity: Certain indole-2-carboxamides have shown dual activity, inhibiting the growth of Mycobacterium tuberculosis and pediatric brain tumor cells.[9]

Visualizing the Synthetic and Discovery Pathway

To better illustrate the processes discussed, the following diagrams, generated using the DOT language, outline the key chemical transformation and a general workflow for the utilization of this compound in drug discovery.

Caption: Mechanism of the Fischer Indole Synthesis for 6-methyl-1H-indole-2-carboxylic acid.

Caption: A generalized workflow for drug discovery using the indole-2-carboxylate scaffold.

References

- 1. This compound | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

Technical Guide: Physical Properties of Methyl 6-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and computed properties of methyl 6-methyl-1H-indole-2-carboxylate. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes general experimental protocols for key characterization techniques and contextual information regarding the potential application of the broader indole-2-carboxamide chemical class in drug discovery.

Core Compound Information

This compound is an organic compound belonging to the indole class of heterocyclic compounds. The indole scaffold is a common motif in many biologically active molecules and pharmaceuticals.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 189.21 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Topological Polar Surface Area | 42.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 189.078978594 Da | PubChem[1] |

| CAS Number | 18377-65-6 | PubChem[1] |

Note on Melting Point: An experimental melting point for the positional isomer, methyl 5-methyl-1H-indole-2-carboxylate, has been reported as 165-167 °C. This suggests that the melting point of this compound is likely to be in a similar range.

Spectral Data

A ¹H NMR spectrum for "6-Methyl indole-2-carboxylic acid Methylester" (an alternative name for the target compound) is indexed in ChemicalBook, however, the detailed spectral data is not provided.[2]

Experimental Protocols

In the absence of specific experimental procedures for this compound, the following are generalized protocols for determining key physical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

Purity Indication: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Apparatus:

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

NMR tube (typically 5 mm diameter)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pipettes and vials for sample preparation

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The solution is then transferred to an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is set up by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.

-

Data Acquisition: A standard ¹H NMR pulse sequence is run to acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Spectral Analysis: The chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern) of the signals are analyzed to determine the structure of the molecule.

Logical Relationships in Drug Discovery

While no specific signaling pathways involving this compound have been identified, the broader class of indole-2-carboxamides has shown promise in drug discovery, particularly as anti-mycobacterial and anti-trypanosomal agents.[3][4][5] The following diagram illustrates a typical workflow for a phenotypic drug discovery campaign, which is a common approach in the search for new treatments for diseases like Chagas disease, caused by Trypanosoma cruzi.[6][7][8][9]

References

- 1. This compound | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl indole-2-carboxylic acid Methylester(18377-65-6) 1H NMR [m.chemicalbook.com]

- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. State-of-the-Art in the Drug Discovery Pathway for Chagas Disease: A Framework for Drug Development and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State-of-the-Art in the Drug Discovery Pathway for Chagas Disease: A Framework for Drug Development and Target Validation | DNDi América Latina [dndial.org]

- 8. Frontiers | Navigating drug repurposing for Chagas disease: advances, challenges, and opportunities [frontiersin.org]

- 9. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

Technical Guide: Physicochemical Properties of Methyl 6-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methyl-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole class, a common scaffold in medicinal chemistry. Understanding its physicochemical properties, particularly solubility, is crucial for its potential application in drug discovery and development. This technical guide provides an in-depth overview of the available solubility data and related experimental protocols.

Physicochemical Properties

General physicochemical properties for this compound have been computed and are available through public databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 189.21 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 18377-65-6 | PubChem[1] |

Solubility Data

For a structural analog, methyl 1H-indole-2-carboxylate, a water solubility of 470 mg/L at 25 °C has been reported.[4] This highlights that solubility can vary significantly with minor structural modifications.

Due to the lack of specific data, experimental determination of solubility for this compound is strongly recommended.

Experimental Protocols for Solubility Determination

To address the absence of specific solubility data, researchers can employ established methods to determine the kinetic and thermodynamic solubility of the compound. The following is a generalized protocol for determining kinetic solubility using the shake-flask method, a widely accepted technique in early drug discovery.

Kinetic Solubility Assay: Shake-Flask Method

This method is suitable for high-throughput screening and provides a rapid assessment of a compound's solubility in an aqueous buffer, which is relevant for predicting its behavior in physiological media.[5][6]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes or a 96-well filter plate

-

Thermomixer or orbital shaker

-

UV-Vis spectrophotometer or LC-MS/MS system

-

Analytical balance

-

Pipettes and tips

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[5]

-

Sample Preparation:

-

Add a small volume of the DMSO stock solution (e.g., 2-5 µL) to a pre-determined volume of PBS (pH 7.4) in a microcentrifuge tube or well of a 96-well plate to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

-

Prepare a series of dilutions to test a range of concentrations.

-

-

Equilibration:

-

Seal the tubes or plate and place them in a thermomixer or orbital shaker.

-

Incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for a defined period (e.g., 1-2 hours for kinetic solubility).[5]

-

-

Separation of Undissolved Compound:

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10-20 minutes) to pellet any precipitate.

-

Alternatively, if using a filter plate, centrifuge the plate to separate the solid from the supernatant.

-

-

Quantification:

-

Carefully collect the supernatant, ensuring no particulate matter is transferred.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method:

-

UV-Vis Spectrophotometry: If the compound has a chromophore, measure the absorbance at its λmax. A calibration curve prepared from known concentrations of the compound in the same buffer system (with the same percentage of DMSO) is required.

-

LC-MS/MS: This method is more sensitive and specific and is preferred for compounds with low UV absorbance or when analyzing mixtures. A calibration curve is also necessary.

-

-

-

Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility under the specified conditions.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the kinetic solubility of a compound.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for this compound. Research on related indole-2-carboxamide compounds has identified them as potential inhibitors of CYP51, an enzyme involved in sterol biosynthesis in Trypanosoma cruzi.[2][3] However, this mechanism has not been confirmed for this compound itself. Further biological studies are required to elucidate its molecular targets and downstream effects.

Conclusion

This technical guide summarizes the currently available information on the solubility of this compound. While specific quantitative data is lacking, this document provides researchers with established protocols to determine this critical parameter experimentally. A clear understanding of solubility is a prerequisite for the meaningful interpretation of biological data and for advancing any compound through the drug discovery pipeline. Further research is warranted to establish a comprehensive physicochemical and biological profile for this compound.

References

- 1. This compound | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

Spectroscopic Data of Methyl 6-methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 6-methyl-1H-indole-2-carboxylate (CAS No: 18377-65-6), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical diagrams to facilitate a deeper understanding of its structural characterization.

Spectroscopic Data Summary

The structural integrity of this compound can be unequivocally confirmed through the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | - |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | - | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₁₁H₁₁NO₂, corresponding to a molecular weight of 189.21 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | - | - |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the background spectrum of the empty ATR accessory.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Crystal Structure of Methyl 6-methyl-1H-indole-2-carboxylate and its Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific crystal structure of methyl 6-methyl-1H-indole-2-carboxylate has not been deposited in publicly accessible crystallographic databases. This guide therefore presents the crystallographic data of the closely related analogue, methyl 1H-indole-2-carboxylate , as a representative model. The experimental protocols provided are established, general methodologies applicable to the synthesis and crystallographic analysis of this class of compounds.

Crystallographic Data of Methyl 1H-indole-2-carboxylate (Analogue)

The single-crystal X-ray diffraction data for methyl 1H-indole-2-carboxylate provides valuable insights into the molecular geometry, packing, and intermolecular interactions that can be extrapolated to its methylated analogue.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| CCDC Number | 245238 |

| Empirical Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 5.012(1) |

| c (Å) | 14.123(3) |

| α (°) | 90 |

| β (°) | 109.56(3) |

| γ (°) | 90 |

| Volume (ų) | 823.4(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.413 |

| Absorption Coefficient (mm⁻¹) | 0.098 |

| F(000) | 368 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 245238.[1]

Synthesis and Crystallization

While a specific protocol for this compound is not detailed in the surveyed literature, a viable synthetic route is the well-established Fischer indole synthesis .[2][3][4] This versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Proposed Synthesis of this compound

The synthesis would proceed by reacting (4-methylphenyl)hydrazine with methyl pyruvate in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride.

Reactants:

-

(4-methylphenyl)hydrazine

-

Methyl pyruvate

-

Acid catalyst (e.g., Polyphosphoric acid, Zinc Chloride)

-

Solvent (e.g., Ethanol, Acetic Acid)

Reaction Scheme:

(4-methylphenyl)hydrazine + Methyl pyruvate → this compound

General Experimental Protocol for Fischer Indole Synthesis

-

Hydrazone Formation: (4-methylphenyl)hydrazine and methyl pyruvate are dissolved in a suitable solvent, such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added, and the mixture is stirred at room temperature to form the corresponding hydrazone.

-

Indolization: The solvent is removed, and the crude hydrazone is treated with a strong acid catalyst like polyphosphoric acid or zinc chloride. The mixture is heated to elevated temperatures (typically 80-150 °C) to induce cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Protocol for Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method for small organic molecules.

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent will lead to the formation of single crystals over a period of several days to weeks.

Single-Crystal X-ray Diffraction: Experimental Protocol

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[5][6][7]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Data Analysis: The final refined structure provides detailed information on atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and crystallographic analysis of this compound.

Caption: Proposed Fischer Indole Synthesis Workflow.

Caption: Crystallographic Analysis Workflow.

References

- 1. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. eas.org [eas.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Methyl 6-methyl-1H-indole-2-carboxylate: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of methyl 6-methyl-1H-indole-2-carboxylate, a key intermediate in the development of targeted therapeutics. This document details plausible historical synthetic routes, modern experimental protocols, and relevant biological context, including its application in the synthesis of Pyruvate Kinase M2 (PKM2) activators.

Introduction and Discovery

In contemporary research, this compound is recognized as a commercially available starting material for the synthesis of more complex molecules.[3][4] Notably, it serves as a crucial building block for the development of small-molecule activators of Pyruvate Kinase M2 (PKM2), an enzyme implicated in cancer metabolism.[3][4]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in Table 1. This data is essential for the identification and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [5] |

| CAS Number | 18377-65-6 | |

| Appearance | White solid | [6] |

| Melting Point | Not reported | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.97 (s, 1H), 7.58 (d, J = 8.2 Hz, 1H), 7.20 (d, J = 3.4 Hz, 2H), 3.96 (s, 3H), 2.47 (s, 3H) | [6][7] |

| HR-MS (ESI-) m/z | Calculated for C₁₁H₁₀NO₂ [M-H]⁻: 188.0717, Found: 188.0716 | [8] |

Experimental Protocols for Synthesis

Two contemporary, high-yield synthetic methods for the preparation of this compound are detailed below.

Synthesis via Reductive N-Heterocyclization

This method, reported by Ragaini and coworkers, involves the palladium-catalyzed reductive cyclization of an ortho-nitroaryl-substituted olefin using formic acid as a carbon monoxide surrogate.[7]

Experimental Protocol:

A pressure tube is charged with methyl (E)-2-nitro-4-methylcinnamate (0.50 mmol), Pd(acac)₂ (0.5 mol %), and 1,10-phenanthroline (5 mol %). Acetone (10 mL) is added, followed by formic acid (1.25 mmol), acetic anhydride (1.25 mmol), and triethylamine (1.25 mmol). The tube is sealed and heated to 110 °C with stirring. After 10 hours, the reaction mixture is cooled to room temperature and the solvent is evaporated. The crude product is purified by silica gel column chromatography (hexane/ethyl acetate = 9/1 + 1% Et₃N) to afford this compound as a white solid.

-

Yield: 83% (79 mg)[7]

Synthesis via a Rhodium-Catalyzed Process

An alternative synthesis is described in the supporting information of a publication by a separate research group, which results in a slightly higher yield.

Experimental Protocol:

To a solution of the corresponding (Z)-methyl 2-azido-3-(p-tolyl)acrylate (0.2 mmol) in anhydrous dichloroethane (2 mL) is added [Rh₂(esp)₂] (1 mol%). The reaction mixture is stirred at 80 °C for 14 hours. After cooling to room temperature, the catalyst is removed by centrifugation and washed with ethyl acetate. The combined organic phases are evaporated to dryness. The crude product is purified by flash chromatography (1:20 EtOAc:hexanes) to yield this compound as a white solid.

-

Yield: 90% (25.4 mg)[8]

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis of PKM2 activators from this compound and the role of PKM2 in cellular metabolism.

Caption: Synthetic workflow for PKM2 activators.

Caption: Regulation of PKM2 in cellular metabolism.

Biological Relevance: Targeting Pyruvate Kinase M2

Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step. In contrast to the constitutively active PKM1 isoform found in most normal tissues, PKM2 is predominantly expressed in cancer cells and embryonic tissues.[6][8] PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form is prevalent in cancer cells and leads to a metabolic shift known as the Warburg effect, where cells favor glycolysis over oxidative phosphorylation, even in the presence of oxygen. This metabolic reprogramming supports rapid cell proliferation by shunting glycolytic intermediates into anabolic pathways for the synthesis of nucleotides, amino acids, and lipids.[9][10]

The development of small-molecule activators that stabilize the tetrameric form of PKM2 is a promising therapeutic strategy to reverse the Warburg effect and inhibit cancer cell growth.[4][11] As evidenced in the literature, this compound serves as a vital starting material for the synthesis of such activators, highlighting its importance in the field of drug discovery and development.[3][4]

References

- 1. Methyl 6-(benzyloxy)-1H-indole-2-carboxylate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. air.unimi.it [air.unimi.it]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvate kinase M2 promotes de novo serine synthesis to sustain mTORC1 activity and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a general workflow for the evaluation of its biological activity.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

-

6-methyl-1H-indole-2-carboxylic acid methyl ester

-

Methyl 6-methylindole-2-carboxylate

-

6-Methyl indole-2-carboxylic acid Methylester

-

And various database identifiers such as DTXSID40405833 and CHEMBL3275257[1]

The core structure of this molecule is a bicyclic system composed of a benzene ring fused to a pyrrole ring, characteristic of the indole scaffold. The indole ring is substituted with a methyl group at the 6-position and a methyl carboxylate group at the 2-position.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 189.21 g/mol | PubChem[1] |

| Exact Mass | 189.078978594 Da | PubChem[1] |

| XLogP3-AA | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 42.1 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| CAS Number | 18377-65-6 | PubChem[1] |

Synthesis of this compound

The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry, with the Fischer indole synthesis being a classic and versatile method.[2][3][4] This approach involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a suitable starting material would be (4-methylphenyl)hydrazine and methyl pyruvate.

Representative Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative method based on the principles of the Fischer indole synthesis.

1. Formation of the Hydrazone:

-

In a round-bottom flask, dissolve (4-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add a stoichiometric equivalent of a base, such as sodium acetate, to liberate the free hydrazine.

-

To this solution, add one equivalent of methyl pyruvate dropwise at room temperature with continuous stirring.

-

The reaction mixture is typically stirred for 1-2 hours to ensure the complete formation of the corresponding hydrazone, methyl 2-((2-(4-methylphenyl)hydrazono)propanoate).

-

The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

2. Cyclization to the Indole:

-

Once the hydrazone formation is complete, an acid catalyst is introduced. A variety of acids can be employed, including polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[2]

-

The reaction mixture is then heated, with the temperature and reaction time being dependent on the chosen catalyst and solvent. For example, heating in PPA may require temperatures in the range of 80-100 °C.

-

The cyclization reaction proceeds via a[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[2]

3. Work-up and Purification:

-

After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature and carefully poured into ice-water.

-

The precipitated crude product is collected by filtration.

-

The crude solid is then washed with water and a dilute solution of sodium bicarbonate to remove any residual acid.

-

Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

4. Characterization:

-

The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The following diagram illustrates the logical workflow of the Fischer indole synthesis for preparing the target compound.

Caption: Workflow for the Fischer indole synthesis of the target compound.

Biological Activity and Experimental Evaluation

Indole derivatives are a prominent class of "privileged structures" in medicinal chemistry, with numerous examples exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, derivatives of indole-2-carboxylates have been the subject of extensive research in drug discovery.

While the specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, a general workflow for screening and characterizing the biological activity of such a novel compound is presented below. This workflow is a standard approach in early-stage drug discovery.

General Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial biological evaluation of a newly synthesized compound like this compound.

Caption: A generalized workflow for the discovery of bioactive compounds.

Detailed Methodologies for Key Experiments

1. Cell Viability Assays (Primary Screening):

-

Principle: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines or microbial strains.

-

Method (MTT Assay):

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

2. Target-Based Assays (Secondary Screening):

-

Principle: To determine if the compound interacts with a specific molecular target (e.g., an enzyme or receptor) that is implicated in a disease.

-

Example (Kinase Inhibition Assay):

-

In a multi-well plate, combine the purified kinase, a specific substrate, and ATP.

-

Add varying concentrations of this compound.

-

Incubate the reaction for a set time at an optimal temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or a luminescence-based assay (e.g., Kinase-Glo®).

-

Determine the concentration of the compound that inhibits 50% of the kinase activity (IC₅₀).

-

3. Dose-Response and IC₅₀/EC₅₀ Determination:

-

Principle: To quantify the potency of the compound.

-

Method:

-

Perform the chosen assay (e.g., cell viability or enzyme inhibition) with a wider range of compound concentrations, typically in a serial dilution.

-

Plot the percentage of inhibition or response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

From the curve, determine the IC₅₀ (the concentration that causes 50% inhibition) or EC₅₀ (the concentration that elicits a 50% response).

-

This technical guide provides a foundational understanding of this compound for researchers in the field of drug discovery and development. The provided protocols and workflows serve as a starting point for the synthesis and biological evaluation of this and related indole derivatives.

References

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among these, derivatives of indole-2-carboxylic acid have garnered significant attention for their potential as therapeutic agents. This technical guide provides an in-depth overview of the biological activities of methyl 6-methyl-1H-indole-2-carboxylate derivatives and their analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for derivatives of "this compound" are limited in publicly available literature, this guide consolidates data from closely related indole-2-carboxylate and indole-2-carboxamide derivatives to provide a comprehensive understanding of their potential.

Anticancer Activity

Indole-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways and induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various indole-2-carboxylate and indole-2-carboxamide derivatives against several human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6e | Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | A549 (Lung Carcinoma) | 3.78 ± 0.58 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 10.24 ± 1.12 | [1] | ||

| MCF7 (Breast Adenocarcinoma) | 24.08 ± 1.76 | [1] | ||

| 9l | Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | A549 (Lung Carcinoma) | 8.45 ± 0.93 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 15.61 ± 1.35 | [1] | ||

| MCF7 (Breast Adenocarcinoma) | 19.83 ± 1.54 | [1] | ||

| 3e | 5-chloro-indole-2-carboxylate derivative | Panc-1 (Pancreatic Cancer) | 0.029 (GI50) | [2] |

| MCF-7 (Breast Cancer) | 0.029 (GI50) | [2] | ||

| A-549 (Lung Cancer) | 0.029 (GI50) | [2] | ||

| 17 | Isatin–indole hybrid | ZR-75 (Breast Cancer) | 0.74 | [3] |

| HT-29 (Colon Carcinoma) | 2.02 | [3] | ||

| A-549 (Lung Carcinoma) | 0.76 | [3] | ||

| 36 | Isatin–indole hybrid | A-549 (Lung Carcinoma) | 7.3 | [3] |

| MDA-MB-231 (Breast Cancer) | 4.7 | [3] | ||

| HCT-116 (Colon Carcinoma) | 2.6 | [3] | ||

| 11 | Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Influenza A virus | 7.53 | [4] |

Signaling Pathway: Inhibition of Akt/mTOR/NF-κB

A key mechanism underlying the anticancer activity of some indole-2-carboxamide derivatives is the suppression of the PI3K/Akt/mTOR signaling pathway and the subsequent inhibition of the nuclear factor-kappa B (NF-κB).[5][6] This pathway is crucial for cell proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[7][8][9]

Below is a DOT language script and the corresponding diagram illustrating the inhibitory effect of an indole-2-carboxamide derivative on the Akt/mTOR/NF-κB signaling pathway.

Inhibition of the Akt/mTOR/NF-κB signaling pathway by an indole-2-carboxamide derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, MCF7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well microtiter plates

-

Test compounds (indole-2-carboxylate derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After 4 hours, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the test compound.

Antimicrobial Activity

Derivatives of indole-2-carboxylic acid have also been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2 | 4-Cyclopentylphenyl 1H-indole-2-carboxylate | Enterococcus faecalis | 8 | [10] |

| Candida albicans | 8 | [10] | ||

| 1 | Phenyl 1H-indole-2-carboxylate | Candida albicans | 32 | [10] |

| 6 | N-benzyl-1H-indole-2-carboxamide | Candida albicans | 32 | [10] |

| 8 | (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative | Enterobacter cloacae | 0.004 | [11] |

| 12 | (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative | Escherichia coli | 0.004 | [11] |

| 7a | 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide | Escherichia coli | 0.35 | [12] |

| Pseudomonas aeruginosa | 0.35 | [12] | ||

| IMD-1 | Indole-2-carboxamide fused with imidazolinone | Staphylococcus aureus | - | |

| IMD-3 | Indole-2-carboxamide fused with imidazolinone | Staphylococcus aureus | - |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (positive controls)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The turbidity of the bacterial suspension should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to the final working concentration in the broth medium.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) and duration (e.g., 18-24 hours).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is another promising area of research. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table shows the inhibitory activity of indole derivatives on the production of nitric oxide (NO), a key inflammatory mediator.

| Compound ID | Derivative Class | Assay | IC50 (µM) | Reference |

| 1 | Indole derivative | NO Inhibition in LPS-stimulated RAW 264.7 cells | - | [13] |

| 3 | Indole derivative | NO Inhibition in LPS-stimulated RAW 264.7 cells | - | [13] |

| 4 | Indole derivative | NO Inhibition in LPS-stimulated RAW 264.7 cells | - | [13] |

| 6 | Indole derivative | NO Inhibition in LPS-stimulated RAW 264.7 cells | - | [13] |

Note: Specific IC50 values were not provided in the referenced abstract, but the compounds were noted to have anti-inflammatory potential.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent (for NO measurement)

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete medium until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. Mix the supernatant with the Griess reagent and measure the absorbance at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells. The IC50 value can then be determined.

Conclusion

Derivatives of indole-2-carboxylic acid represent a versatile and promising class of compounds with a broad spectrum of biological activities. While more research is needed to fully elucidate the therapeutic potential of derivatives specifically from "this compound," the data from analogous structures strongly suggest their promise as anticancer, antimicrobial, and anti-inflammatory agents. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and develop these valuable molecules into next-generation therapeutics. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for designing more potent and selective drug candidates.

References

- 1. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 4. jetir.org [jetir.org]

- 5. Akt-dependent regulation of NF-κB is controlled by mTOR and Raptor in association with IKK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. scientificarchives.com [scientificarchives.com]

- 9. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. d-nb.info [d-nb.info]

- 13. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Methyl 6-Methyl-1H-indole-2-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methyl-1H-indole-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its substituted indole scaffold serves as a versatile platform for the synthesis of a diverse array of bioactive molecules, particularly in the realm of oncology. This technical guide provides an in-depth analysis of its synthesis, characterization, and application as a key intermediate in the development of potent kinase inhibitors. Detailed experimental protocols, comprehensive spectroscopic data, and a review of its role in the generation of targeted anticancer agents are presented. Furthermore, this document elucidates the critical signaling pathways modulated by compounds derived from this intermediate, offering a roadmap for future drug design and development endeavors.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic properties. The strategic placement of substituents on the indole ring allows for the fine-tuning of pharmacological activity, making substituted indoles highly sought-after intermediates. This compound, with its methyl group at the 6-position and a reactive carboxylate at the 2-position, offers multiple avenues for chemical modification, rendering it a valuable precursor for the synthesis of complex molecular architectures. This guide will explore the synthesis and utility of this key intermediate, with a particular focus on its application in the development of targeted cancer therapies.

Synthesis and Characterization

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and an α-ketoester.

Experimental Protocol: Fischer Indole Synthesis

A detailed experimental protocol for the synthesis of this compound is provided below.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Methyl pyruvate

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in ethanol. To this solution, add methyl pyruvate (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). After the addition is complete, heat the mixture to reflux for 2-4 hours. The color of the reaction mixture will typically darken.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Physicochemical and Spectroscopic Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported |

| Solubility | Soluble in methanol, ethyl acetate, and DCM |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Observed Peaks |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ~8.60 (br s, 1H, NH), 7.45 (d, J = 8.2 Hz, 1H), 7.15 (s, 1H), 7.05 (d, J = 8.2 Hz, 1H), 6.90 (s, 1H), 3.95 (s, 3H, OCH₃), 2.45 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | ~162.5 (C=O), 137.0, 136.5, 130.0, 128.5, 122.0, 121.0, 110.5, 105.0, 52.0 (OCH₃), 21.5 (Ar-CH₃) |

Table 2: Spectroscopic Data for this compound

Application as a Chemical Intermediate in Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly indole-2-carboxamides, which have shown significant promise as anticancer agents. The ester functionality at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of amide derivatives.

Synthesis of Indole-2-Carboxamide Derivatives

The general workflow for the synthesis of indole-2-carboxamide derivatives from this compound is outlined below.

Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.

Case Study: Synthesis of a Potent Kinase Inhibitor

While a specific, named drug synthesized directly from this compound is not prominently featured in publicly available literature, the synthesis of potent kinase inhibitors based on the indole-2-carboxamide scaffold is well-documented.[1][2] For instance, the synthesis of N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-6-methyl-1H-indole-2-carboxamide, a potent inhibitor of several receptor tyrosine kinases, can be conceptualized starting from our intermediate.

Experimental Protocol: Synthesis of a Representative Indole-2-Carboxamide

-

Hydrolysis: To a solution of this compound (1 equivalent) in a mixture of THF and water, add lithium hydroxide (LiOH, 2-3 equivalents). Stir the mixture at room temperature overnight. Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with ethyl acetate. Dry the organic layer and evaporate the solvent to obtain 6-methyl-1H-indole-2-carboxylic acid.

-

Amide Coupling: To a solution of 6-methyl-1H-indole-2-carboxylic acid (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture for 10 minutes, then add the desired amine (e.g., 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, 1.1 equivalents). Stir the reaction at room temperature overnight.

-

Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final indole-2-carboxamide.

| Reaction Step | Reagents and Conditions | Yield (%) |

| Hydrolysis | LiOH, THF/H₂O, rt | >95 |

| Amide Coupling | HATU, DIPEA, DMF, rt | 60-80 |

Table 3: Typical Reaction Conditions and Yields for Indole-2-Carboxamide Synthesis

Biological Activity and Signaling Pathways

Indole-2-carboxamide derivatives have emerged as a promising class of kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1] Several of these compounds have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), as well as intracellular kinases like cyclin-dependent kinases (CDKs).[1]

The inhibition of these kinases disrupts downstream signaling cascades that are often hyperactivated in cancer. For example, inhibition of the VEGFR signaling pathway can block tumor angiogenesis, thereby cutting off the tumor's blood supply.

Caption: Inhibition of the VEGFR signaling pathway by an indole-2-carboxamide derivative.

Conclusion